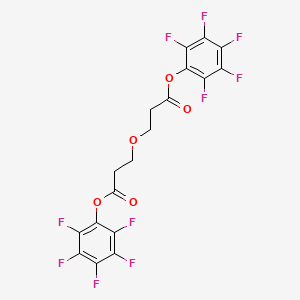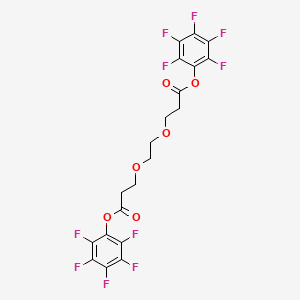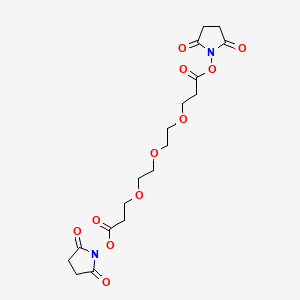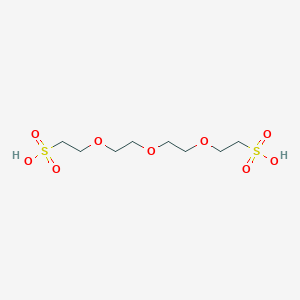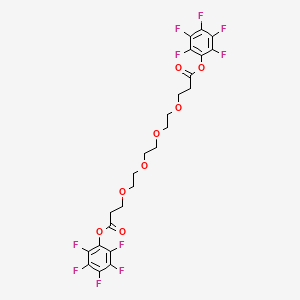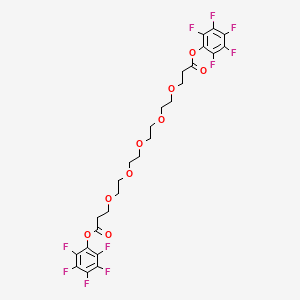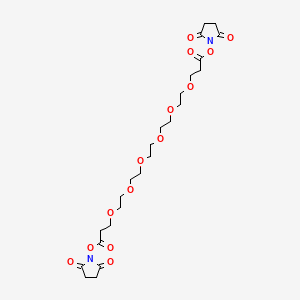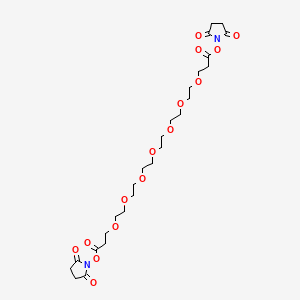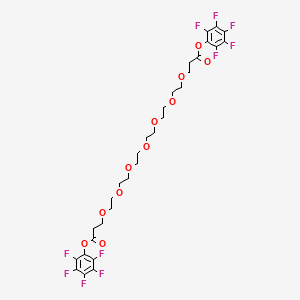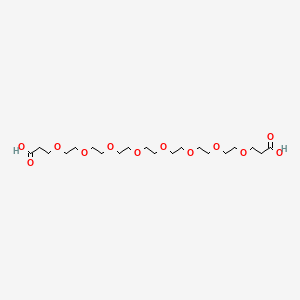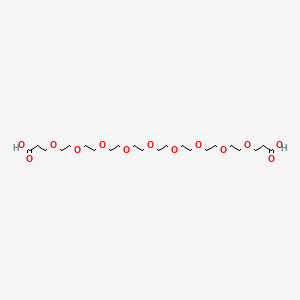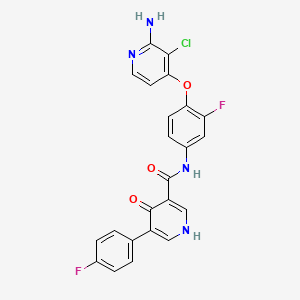
BMS-794833
Overview
Description
BMS-794833 is a potent small-molecule inhibitor that targets both the vascular endothelial growth factor receptor 2 (VEGFR2) and the mesenchymal epithelial transition factor (c-Met). It is known for its high specificity and efficacy in inhibiting these receptors, which play crucial roles in tumor angiogenesis, invasion, and metastasis .
Mechanism of Action
Target of Action
BMS-794833, also known as metatinib, is a potent ATP competitive inhibitor of Met (c-Met)/VEGFR2 . It also inhibits Ron, Axl, and Flt3 . The primary targets of this compound are VEGFR, Ras, and CDK2 . These targets play crucial roles in various cellular processes, including cell proliferation, survival, and angiogenesis.
Mode of Action
This compound interacts with its targets by binding to their ATP-binding pockets, rendering them inactive . It impedes angiogenesis, potentially limiting tumor growth by hindering the supply of necessary nutrients and oxygen to tumor cells .
Biochemical Pathways
This compound affects the VEGFR/Ras/CDK2 pathway . This pathway is crucial for cell proliferation and survival. By inhibiting this pathway, this compound can reduce the proliferation of cancer cells and increase their sensitivity to other drugs .
Result of Action
This compound has been shown to reduce resistance in osteosarcoma cells to anlotinib, a first-line drug in treating osteosarcoma . It significantly improves the resistance of osteosarcoma cells to anlotinib . It also affects the resistance of osteosarcoma cells to anlotinib through epithelial-mesenchymal transition (EMT) and apoptosis pathways .
Biochemical Analysis
Biochemical Properties
BMS-794833 has been found to interact with several key enzymes and proteins. It is a potent inhibitor of c-Met and VEGFR2, with IC50 values of 1.7 nM and 15 nM respectively . It also has inhibitory effects on Ron, Axl, and Flt3 . These interactions play a crucial role in its biochemical activity, particularly in the context of cancer treatment.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to reduce anlotinib resistance in osteosarcoma cells by targeting the VEGFR/Ras/CDK2 pathway . It also significantly improved the resistance of osteosarcoma cells to anlotinib . Furthermore, this compound has been shown to decrease protumoral properties of tumor-associated macrophages in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It targets VEGFR and MET simultaneously, exhibiting a dual mechanism of action . The regulatory effects of this compound on the proliferation and drug resistance of osteosarcoma cells were found to be dependent on the VEGFR/Ras/CDK2 pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to exert its effects over time. It has been reported to be active by greater than 50% tumor growth inhibition for at least one tumor doubling time in the GTL-16 gastric carcinoma model . No toxicity was observed at any of the dose levels when administered once daily for a duration of 14 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been found to exert dose-dependent therapeutic effects against multiple tumors . More importantly, this compound and anlotinib exerted synergistic therapeutic effects against osteosarcoma in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-794833 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
BMS-794833 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities and properties .
Scientific Research Applications
BMS-794833 has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its anti-tumor properties, particularly in inhibiting tumor growth and metastasis in various cancer models
Biological Studies: The compound is used to study the roles of VEGFR2 and c-Met in cellular processes such as angiogenesis, cell migration, and proliferation.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting VEGFR2 and c-Met.
Combination Therapy: It is investigated for its potential to enhance the efficacy of other anti-cancer drugs when used in combination.
Comparison with Similar Compounds
Similar Compounds
Anlotinib: Another multi-target tyrosine kinase inhibitor that targets VEGFR and c-Met.
Regorafenib: A small-molecule inhibitor targeting multiple kinases, including VEGFR and c-Met.
Cabozantinib: Inhibits VEGFR, c-Met, and other kinases involved in tumor growth and angiogenesis
Uniqueness
BMS-794833 is unique due to its high specificity and potency in inhibiting both VEGFR2 and c-Met. Its dual mechanism of action and ability to overcome resistance in certain cancer models make it a promising candidate for cancer therapy .
Properties
IUPAC Name |
N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N4O3/c24-20-19(7-8-29-22(20)27)33-18-6-5-14(9-17(18)26)30-23(32)16-11-28-10-15(21(16)31)12-1-3-13(25)4-2-12/h1-11H,(H2,27,29)(H,28,31)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYXPCKITKHFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657662 | |
| Record name | N-{4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174046-72-0 | |
| Record name | BMS-794833 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174046720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-794833 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAY8KVM4HU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



